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Compound of Interest

Compound Name: 1,1-Dimethoxyacetone

Cat. No.: B147526

This guide provides an in-depth analysis of the spectroscopic data for 1,1-dimethoxyacetone
(also known as pyruvic aldehyde dimethyl acetal), a versatile building block in organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data
acquisition. This document is intended for researchers, scientists, and professionals in the field
of drug development and chemical synthesis.

Spectroscopic Data Summary

The empirical formula for 1,1-dimethoxyacetone is CsH1003, with a molecular weight of
118.13 g/mol .[1] Its structure features a ketone carbonyl group, a methyl group, and a methine
group bonded to two methoxy groups. These structural features give rise to characteristic
spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,1-
dimethoxyacetone.

1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
2.15 Singlet (s) 3H -C(=O)CHs
3.35 Singlet (s) 6H -OCHs
4.50 Singlet (s) 1H -CH(OCHs)2

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment
26.0 -C(=O)CHs
545 -OCHs

107.0 -CH(OCH:s)2
205.0 >C=0

Infrared (IR) Spectroscopy

The IR spectrum of 1,1-dimethoxyacetone exhibits characteristic absorption bands
corresponding to its functional groups. The spectrum is dominated by a strong carbonyl stretch.

Wavenumber (cm~?) Intensity Assignment

2980 - 2850 Medium C-H stretch (alkane)
1730 Strong C=0 stretch (ketone)
1450 - 1350 Medium C-H bend (alkane)
1200 - 1050 Strong C-O stretch (acetal)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,1-dimethoxyacetone results in fragmentation
patterns that are characteristic of its structure. The molecular ion peak is often weak or absent.
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Assignment of Fragment

mlz Relative Intensity (%)
lon

118 Low [M]* (Molecular lon)
[CH(OCHs)2]* (Base Peak,

75 100 _
loss of -C(=0)CHs radical)

) [CH3C=0]* (Loss of -

43 High )
CH(OCHS3)2 radical)

31 Moderate [OCHs]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

o A solution of 1,1-dimethoxyacetone is prepared by dissolving approximately 10-20 mg of
the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a
clean, dry vial.

e The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette. To ensure
homogeneity of the magnetic field, the sample height in the tube should be at least 4-5 cm.

[2]

o A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Data Acquisition:
e The NMR tube is placed in the spectrometer's probe.

e The magnetic field is locked onto the deuterium signal of the solvent.
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e The magnetic field homogeneity is optimized through a process called shimming.

e For IH NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

e For 3C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width
(around 220 ppm) is necessary. Due to the low natural abundance of 13C, a larger number of
scans (often several hundred to thousands) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Sample Preparation:

e As 1,1-dimethoxyacetone is a liquid, a neat spectrum can be obtained by placing a small
drop of the liquid between two salt plates (e.g., NaCl or KBr).[3]

e The plates are gently pressed together to form a thin film of the liquid.
Data Acquisition:

o A background spectrum of the empty spectrometer is recorded to account for atmospheric
CO:z and water vapor.

e The salt plates containing the sample are placed in the sample holder of the FT-IR
spectrometer.

e The infrared spectrum is recorded, typically in the range of 4000 to 400 cm~1.

o The final spectrum is presented as a plot of transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction and lonization:

o A small amount of the liquid sample is introduced into the mass spectrometer, often via direct
injection or through a gas chromatograph (GC-MS).
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 In the ion source, the sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV) in a technique known as Electron lonization (EI).[4] This process

creates a molecular ion and various fragment ions.

Mass Analysis and Detection:

e The positively charged ions are accelerated and passed through a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).
» A detector records the abundance of each ion at a specific m/z value.
e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 1,1-dimethoxyacetone.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.as.uky.edu/sites/default/files/jeolioniz.pdf
https://www.benchchem.com/product/b147526?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

1,1-Dimethoxyacetone (Liquid)

!

Dissolve in Prepare Thin Film ~ Direct Injection
Deuterated Solvent on Salt Plates “| or GC Introduction
Data Acquisition
NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

Data Analysis & Interpretation

1H & 13C NMR Spectra IR Spectrum
(Chemical Shifts, Coupling) (Absorption Bands)

Mass Spectrum

(m/z, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 1,1-Dimethoxyacetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dimethoxyacetone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147526#spectroscopic-data-of-1-1-
dimethoxyacetone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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